Rel-2-ethyl-5-((2R,3R)-2-methylpiperidin-3-yl)-1,3,4-oxadiazole is a synthetic organic compound classified within the oxadiazole family. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a pharmaceutical agent. The compound's structure features a piperidine moiety, which is significant for its biological activity.
The compound is cataloged under the Chemical Abstracts Service number 2307754-52-3 and has a molecular weight of 181.23 g/mol. It belongs to the class of heterocyclic compounds, specifically those containing nitrogen as a ring heteroatom, which are often noted for their diverse biological activities and therapeutic potentials .
The synthesis of Rel-2-ethyl-5-((2R,3R)-2-methylpiperidin-3-yl)-1,3,4-oxadiazole can be achieved through various methodologies typically involving the formation of the oxadiazole ring. A common approach includes:
Specific technical details regarding reaction conditions (temperature, solvents, catalysts) and yields are crucial for optimizing synthesis but are often proprietary or detailed within patent literature .
Key structural data includes:
Rel-2-ethyl-5-((2R,3R)-2-methylpiperidin-3-yl)-1,3,4-oxadiazole may undergo various chemical reactions typical of oxadiazoles:
These reactions are important for understanding how modifications can lead to enhanced efficacy in biological applications .
The mechanism of action for Rel-2-ethyl-5-((2R,3R)-2-methylpiperidin-3-yl)-1,3,4-oxadiazole is primarily linked to its interaction with specific biological targets such as enzymes or receptors.
Data from studies indicate that compounds within this class can exhibit significant effects on cellular signaling pathways associated with cancer and neurodegenerative diseases .
Rel-2-ethyl-5-((2R,3R)-2-methylpiperidin-3-yl)-1,3,4-oxadiazole exhibits several notable physical and chemical properties:
These properties are critical for determining the compound's suitability for various applications in medicinal chemistry .
Rel-2-ethyl-5-((2R,3R)-2-methylpiperidin-3-yl)-1,3,4-oxadiazole has potential applications in several scientific fields:
Research continues to explore its full potential across these applications as part of ongoing efforts to develop new therapeutic agents .
The 1,3,4-oxadiazole heterocycle has emerged as a privileged scaffold in drug discovery due to its versatile physicochemical properties and broad-spectrum biological activities. This five-membered ring contains two nitrogen atoms and one oxygen atom, enabling diverse hydrogen-bonding interactions with biological targets. Recent studies confirm its significance in antimicrobial, anti-inflammatory, antidiabetic, and anticancer agents, attributed to its metabolic stability and favorable bioavailability profile [2] [8]. The electron-rich nature of the oxadiazole ring facilitates π-stacking interactions with protein residues, while its bioisosteric relationship with ester and amide groups enhances drug-like properties [5]. Notably, drugs like the antibacterial furamizole and HIV-integrase inhibitor raltegravir incorporate this pharmacophore, underscoring its pharmaceutical relevance [5].
Table 1: Therapeutic Applications of 1,3,4-Oxadiazole Derivatives
Biological Activity | Molecular Targets | Key Structural Features |
---|---|---|
Anticancer | HDAC6, VEGF, STAT3 | Trifluoromethyl substitution at C5 [8] [10] |
Antidiabetic | α-Glucosidase | Hydrogen bond acceptors at N2 and O4 [5] |
Antimicrobial | Transpeptidases | Lipophilic C5-alkyl chains [4] |
Anti-inflammatory | COX-2 | Biphenyl-linked derivatives [5] |
Chiral piperidine subunits serve as three-dimensional templates that critically influence ligand-receptor interactions. The (2R,3R)-2-methylpiperidine configuration, in particular, induces conformational constraints that enhance binding specificity toward neurological and metabolic targets. Stereochemistry at these chiral centers dictates spatial orientation of pharmacophoric elements, enabling optimal complementarity with asymmetric binding pockets [1] [3]. Piperidine-containing alkaloids like coniine demonstrate the natural prevalence of this motif, while synthetic derivatives exploit its hydrogen-bonding capability through the basic nitrogen atom. The stereoselective synthesis of such chiral building blocks remains an active research area, as minor stereochemical variations can dramatically alter pharmacological profiles [3] [6].
This hybrid molecule strategically combines two pharmacologically validated motifs: the 1,3,4-oxadiazole heterocycle and the chiral (2R,3R)-2-methylpiperidine scaffold. The ethyl substituent at the oxadiazole C2 position extends lipophilicity beyond methyl analogues (e.g., CAS 2307754-53-4), potentially enhancing blood-brain barrier permeability [1] [3]. Molecular modeling suggests the piperidine nitrogen and oxadiazole oxygen atoms form a bidentate hydrogen-bonding system, while the ethyl group creates steric perturbations that may modulate target selectivity [5] [10]. This stereochemically defined architecture positions it as a lead candidate for neurodegenerative and metabolic disorders where chirality influences target engagement [8] [10].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1